DL-Arginine

Catalog No.
S519299
CAS No.
74-79-3
M.F
C6H14N4O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Arginine

CAS Number

74-79-3

Product Name

DL-Arginine

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Arginine, Arginine Hydrochloride, Arginine, L Isomer, Arginine, L-Isomer, DL Arginine Acetate, Monohydrate, DL-Arginine Acetate, Monohydrate, Hydrochloride, Arginine, L Arginine, L-Arginine, L-Isomer Arginine, Monohydrate DL-Arginine Acetate

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N

The exact mass of the compound Arginine is 174.1117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 182000 mg/l (at 25 °c)1.04 m182 mg/ml at 25 °cinsoluble in ethyl ether; slightly soluble in ethanolin water, 1.82x10+5 mg/l @ 25 °c182 mg/ml at 25 °csoluble in water; insoluble in etherslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203450. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

DL-Arginine is a racemic mixture comprising equal parts of the proteinogenic L-arginine and its unnatural D-enantiomer. While L-arginine is ubiquitous in biological systems and widely procured as a standard biochemical reagent, DL-Arginine is specifically selected for its distinct solid-state properties, altered solubility profile, and utility as a racemic substrate[1]. In industrial and advanced laboratory settings, it serves as a critical starting material for chiral resolution processes, the synthesis of unique coordination polymers, and the cost-effective biocatalytic production of pure D-arginine. Its behavior as an 'anticonglomerate' with lower aqueous solubility than its pure enantiomers makes it a specialized material rather than a generic biological buffer.

Substituting DL-Arginine with the highly abundant L-Arginine fundamentally disrupts processes reliant on crystal engineering, chiral separation, or specific physical properties. Because the racemate crystallizes differently—often forming heterochiral dimers with distinct hydrogen-bonding networks—its thermodynamic solubility, melting behavior, and coordination chemistry with transition metals diverge significantly from the pure L-enantiomer [1]. For example, in the synthesis of metal-organic frameworks or antimicrobial coordination polymers, the chirality of the ligand dictates the final polymeric topology [2]. Furthermore, processes designed to isolate D-arginine via asymmetric enzymatic degradation strictly require the racemic mixture as the substrate; using L-arginine would yield no target product [3].

Thermodynamic Solubility and Anticonglomerate Behavior

The solubility profile of DL-Arginine differs markedly from that of pure L-Arginine due to the extensive heterochiral hydrogen-bonding network in its solid state. Thermodynamic studies in aqueous and mixed solvent systems demonstrate that the dissolution of the racemate is more endothermic than that of the pure enantiomer [1]. Consequently, DL-Arginine exhibits significantly lower solubility compared to L-Arginine, which readily dissolves at approximately 148.7 g/L at 20 °C. This 'anticonglomerate' behavior is critical for designing precipitation and chiral resolution workflows.

Evidence DimensionAqueous dissolution thermodynamics and solubility
Target Compound DataLower solubility driven by highly endothermic dissolution
Comparator Or BaselineL-Arginine (high aqueous solubility, ~148.7 g/L at 20 °C)
Quantified DifferenceSignificant reduction in solubility for the racemate
ConditionsAqueous and water-ethanol mixed solvent systems

Understanding the reduced solubility of the racemate is essential for optimizing crystallization yields and selecting appropriate solvent systems in process chemistry.

Substrate Efficiency for Biocatalytic D-Arginine Production

DL-Arginine serves as an efficient, cost-effective substrate for the production of high-value D-arginine via asymmetric degradation using L-amino acid oxidase. In bioreactor studies starting with 45 g/L of DL-Arginine, the L-enantiomer is rapidly degraded (dropping by 48.2% within 9 hours), while the D-arginine concentration remains stable [1]. This yields a final product highly enriched in the D-enantiomer, recovering approximately 47% of the total initial racemate mass. This provides a scalable alternative to the direct procurement of expensive synthetic D-arginine.

Evidence DimensionYield of pure D-arginine
Target Compound Data~47% recovery of D-arginine from the initial racemic mixture
Comparator Or BaselineL-Arginine (0% yield of D-arginine)
Quantified DifferenceEnables scalable D-arginine isolation from a cheap precursor
Conditions5-L fermenter using Bacillus subtilis L-amino acid oxidase

Procuring the racemate for enzymatic resolution is vastly more cost-effective for large-scale D-arginine production than purchasing the pure unnatural enantiomer.

Topological Control in Coordination Polymers and MOFs

The stereochemistry of the arginine ligand fundamentally alters the structure of resulting metal coordination polymers. When reacted with silver nitrate, pure L-arginine forms a coordination polymer (L-Arg·Ag) with a specific asymmetric unit, whereas DL-Arginine yields a distinct, pure, moderately crystalline phase (DL-Arg·Ag) characterized by a unique 13C CPMAS NMR spectrum and different diffraction patterns [1]. The racemic ligand forces a different polymeric chain topology compared to the enantiopure ligand, directly impacting the material's structural assembly.

Evidence DimensionCoordination polymer phase and structural topology
Target Compound DataForms unique DL-Arg·Ag phase with distinct 13C CPMAS resonances
Comparator Or BaselineL-Arginine (Forms L-Arg·Ag with different asymmetric unit)
Quantified DifferenceDistinct crystallographic and spectroscopic phase formation
ConditionsMechanochemical co-crystallization with AgNO3

Material scientists must procure the exact stereoisomeric form to ensure the correct topological assembly and performance of arginine-based metal-organic frameworks.

Preferential Enrichment Yields in Chiral Resolution

DL-Arginine, when crystallized as a fumarate salt (DL-ArgFum), exhibits a highly efficient far-from-equilibrium crystallization phenomenon known as preferential enrichment. By recrystallizing the racemic solid under high supersaturation, the mother liquor becomes strongly enriched in one enantiomer (>+90% enantiomeric excess), while the deposited crystals show a slight enrichment (-2% to -5% ee) in the opposite enantiomer [1]. This symmetry-breaking behavior is unique to specific racemic compounds and cannot be modeled or utilized using enantiopure L-arginine.

Evidence DimensionEnantiomeric excess (ee) in mother liquor
Target Compound Data>+90% ee achieved via preferential enrichment
Comparator Or BaselineL-Arginine (Not applicable for chiral resolution)
Quantified DifferenceEnables >90% ee separation from a racemic baseline
ConditionsCrystallization of DL-arginine fumarate under high supersaturation (β > 6)

This makes DL-Arginine a critical model compound and raw material for developing advanced, non-chromatographic chiral separation technologies.

Biocatalytic Manufacturing of D-Arginine

Utilizing DL-Arginine as a cost-effective feedstock in bioreactors with L-amino acid oxidase to selectively degrade the L-isomer, leaving high-purity D-arginine for pharmaceutical and nutritional applications [1].

Development of Antimicrobial Coordination Polymers

Procuring DL-Arginine as a racemic ligand for mechanochemical synthesis with transition metals (e.g., Cu, Ag) to engineer novel metal-organic frameworks with specific topologies not accessible via pure L-arginine [2].

Chiral Separation and Preferential Enrichment Studies

Serving as a benchmark racemic compound (often as a fumarate salt) for researching non-equilibrium crystallization techniques and designing scalable, chromatography-free enantiomer resolution processes [3].

Precipitation-Driven Industrial Formulations

Acting as a processing agent in chemical formulations where stereospecificity is not required, but the unique lower solubility and endothermic crystallization kinetics of the racemate offer processing advantages over the highly soluble L-enantiomer[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

174.11167570 Da

Monoisotopic Mass

174.11167570 Da

Heavy Atom Count

12

LogP

-4.2
-4.2 (LogP)
-4.20
log Kow = -4.20

Appearance

Solid powder

Melting Point

244 °C
222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FL26NTK3EP

Related CAS

25212-18-4

GHS Hazard Statements

Aggregated GHS information provided by 1707 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1459 of 1707 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 248 of 1707 companies with hazard statement code(s):;
H315 (14.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Pharmacology

Studies have shown that is has improved immune responses to bacteria, viruses and tumor cells; promotes wound healing and regeneration of the liver; causes the release of growth hormones; considered crucial for optimal muscle growth and tissue repair.
Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ATC Code

V03AF11

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
74-79-3
7200-25-1

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes. Absorption is efficient and occurs by an active transport mechanism.

Metabolism Metabolites

Some metabolism of L-arginine takes place in the enterocytes. L-arginine not metabolized in the enterocytes enters the portal circulation from whence it is transported to the liver, where again some portion of the amino acid is metabolized.
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Arginine: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Last modified: 08-15-2023
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